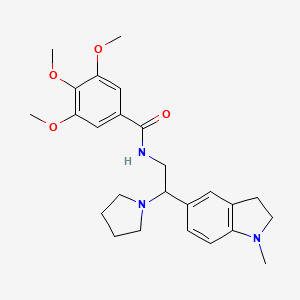
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Benzamide core with three methoxy groups at the 3, 4, and 5 positions.
- Pyrrolidine moiety linked to an indoline structure, which is significant for its biological interactions.
Cytotoxicity
Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:
- In vitro studies revealed that certain derivatives showed IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating potent anti-cancer activity .
- Selectivity : These compounds displayed lower cytotoxicity against normal MRC-5 cells (IC50 = 0.155–17.08 μM), suggesting a degree of selectivity for cancerous cells over normal cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds related to this benzamide were found to inhibit tubulin polymerization, which is crucial for cell division and cancer cell proliferation .
- Cell Cycle Arrest : The compounds induced pre-G1 and G2/M phase cell cycle arrest in MCF-7 cells, leading to early apoptosis. This was confirmed through flow cytometry analyses .
- Kinase Inhibition : The compounds also inhibited multiple oncogenic kinases, which play vital roles in cancer progression and survival. This broad-spectrum kinase inhibitory activity enhances their potential as therapeutic agents .
Case Studies
Several case studies have illustrated the efficacy of this compound class:
- A study demonstrated that pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety exhibited significant cytotoxic effects across various cancer cell lines including MCF-7 and A2780, with IC50 values as low as 0.10–4.16 μM .
- Another investigation focused on the molecular docking of these compounds into active sites of tubulin and cyclin-dependent kinases (CDKs), revealing higher binding affinities than co-crystallized ligands. This suggests a robust mechanism of action through direct interaction with critical cellular targets .
Data Table
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 16a | MCF-7/ADR | 0.52 | Inhibits tubulin polymerization |
| Compound 16b | MCF-7/ADR | 6.26 | Induces G2/M phase arrest |
| Compound 16d | MCF-7 | 4.16 | Inhibits oncogenic kinases |
| Compound 16e | MRC-5 | 17.08 | Selective toxicity against cancer cells |
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27-12-9-18-13-17(7-8-20(18)27)21(28-10-5-6-11-28)16-26-25(29)19-14-22(30-2)24(32-4)23(15-19)31-3/h7-8,13-15,21H,5-6,9-12,16H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSWGNIVEAFULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














